REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:9][O:10][C:11]2[CH:16]=[CH:15][N:14]=[C:13](Cl)[CH:12]=2)=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.C([O-])(=[O:20])C.[NH4+]>C(O)=O.O>[Cl:1][C:2]1[C:3]([CH2:9][O:10][C:11]2[CH:16]=[CH:15][NH:14][C:13](=[O:20])[CH:12]=2)=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)COC1=CC(=NC=C1)Cl
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove most of the liquid
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)COC1=CC(NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 910 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |